molecular formula C7H12O3 B12795594 2-Methylprop-2-enyl 2-hydroxypropanoate CAS No. 69028-44-0

2-Methylprop-2-enyl 2-hydroxypropanoate

Katalognummer: B12795594
CAS-Nummer: 69028-44-0
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: BAUBEVZFEQZFQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 406308 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of neural stem cells.

Vorbereitungsmethoden

The synthesis of NSC 406308 involves several steps, typically starting with the preparation of precursor molecules. The synthetic routes often include specific reaction conditions such as temperature control, pH adjustments, and the use of catalysts. Industrial production methods may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

NSC 406308 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

NSC 406308 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a crucial role in the study of neural stem cells, helping researchers understand cell differentiation and development.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of NSC 406308 involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

NSC 406308 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    NSC 125973: Known for its role in cancer research.

    NSC 125973: Used in the study of neural stem cells.

    NSC 125973: Involved in various chemical synthesis processes.

Each of these compounds has its own unique properties and applications, making NSC 406308 a valuable addition to the field of scientific research.

Eigenschaften

CAS-Nummer

69028-44-0

Molekularformel

C7H12O3

Molekulargewicht

144.17 g/mol

IUPAC-Name

2-methylprop-2-enyl 2-hydroxypropanoate

InChI

InChI=1S/C7H12O3/c1-5(2)4-10-7(9)6(3)8/h6,8H,1,4H2,2-3H3

InChI-Schlüssel

BAUBEVZFEQZFQV-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)OCC(=C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.